molecular formula C6H5Br2NO B079366 3,5-Dibromo-2-methoxypyridine CAS No. 13472-60-1

3,5-Dibromo-2-methoxypyridine

Cat. No. B079366
Key on ui cas rn: 13472-60-1
M. Wt: 266.92 g/mol
InChI Key: MBMQYTQCUCQJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08049015B2

Procedure details

To 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246 g, 3.0 mmol) in acetic acid (3 mL) was added bromine (0.27 mL, 5.25 mmol), and the mixture was stirred at 80° C. for 3 hours, and then at room temperature overnight. The mixture was diluted with H2O and extracted with EtOAc, and the combined organic layers were washed with saturated aqueous Na2CO3 and saturated aqueous Na2S2O3. The organic layer was concentrated and dried under high vacuum to give 3,5-dibromo-2-methoxy-pyridine.
Quantity
0.564 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([O-])(=O)C.[Na+].[Br:15]Br>C(O)(=O)C.O>[Br:15][C:4]1[C:5]([O:8][CH3:9])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.564 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
0.246 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.27 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous Na2CO3 and saturated aqueous Na2S2O3
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.